1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
CAS No.: 175871-42-8
Cat. No.: VC0044590
Molecular Formula: C₉H₁₃ClN₂
Molecular Weight: 184.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175871-42-8 |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H |
| SMILES | C1CNCC2=C1C=C(C=C2)N.Cl |
Introduction
Chemical Identity and Properties
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is identified by its CAS number 175871-42-8 and exhibits specific physicochemical properties that define its behavior in laboratory environments. The compound consists of a tetrahydroisoquinoline core with an amino group at the 6-position, existing as a hydrochloride salt that enhances its stability and solubility compared to its free base form .
Physical and Chemical Characteristics
The fundamental physical and chemical properties of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 175871-42-8 |
| Molecular Formula | C9H13ClN2 |
| Molecular Weight | 184.67 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride |
| Parent Compound | 1,2,3,4-Tetrahydroisoquinolin-6-amine (CID 15718717) |
| Physical Appearance | Typically a crystalline solid or powder |
The compound features two nitrogen atoms: one within the tetrahydroisoquinoline ring system and another in the amino group at the 6-position. This structural arrangement contributes to its potential reactivity and chemical behavior in various applications .
Structural Characteristics
Core Structure
The fundamental structure of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride consists of a partially saturated isoquinoline system. Specifically, the compound contains a benzene ring fused with a partially hydrogenated pyridine ring, forming the tetrahydroisoquinoline backbone. The amino group substituent at the 6-position of this core structure distinguishes it from other tetrahydroisoquinoline derivatives .
Structural Relationship to Other Tetrahydroisoquinolines
The tetrahydroisoquinoline scaffold represents a privileged structure in medicinal chemistry. Related compounds include 1,2,3,4-Tetrahydroisoquinoline (TIQ), 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), and various substituted derivatives that have been extensively studied for their biological activities . These structural relationships provide valuable context for understanding the potential properties and applications of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride within this broader chemical family .
Synthesis Approaches
Pictet-Spengler Cyclization
The Pictet-Spengler cyclization represents one of the most common approaches for constructing the tetrahydroisoquinoline scaffold. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the isoquinoline ring system .
For related compounds, researchers have reported starting with compounds such as 2-(3-methoxyphenyl)ethan-1-amine and employing formaldehyde for cyclization . The general approach involves:
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Formation of an intermediate aminal structure
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Acid-catalyzed ring closure to generate the tetrahydroisoquinoline core
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Subsequent functionalization to introduce desired substituents
Research Applications
Laboratory Uses
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is primarily employed as a laboratory chemical for scientific research and development. Its specific applications include serving as:
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A building block in organic synthesis
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An intermediate in the preparation of more complex molecules
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A reference compound for analytical studies
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A potential pharmacological probe
Ecological Information
Environmental Impact
Currently, no comprehensive data is available regarding the ecological impact of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, including its toxicity to aquatic organisms, persistence, degradability, bioaccumulative potential, or mobility in soil. This represents a significant knowledge gap that may warrant future research, particularly if the compound's usage increases in scientific and potential industrial applications.
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